molecular formula C64H109N19O24S B13383065 Leptin (116-130) amide (mouse)

Leptin (116-130) amide (mouse)

Cat. No.: B13383065
M. Wt: 1560.7 g/mol
InChI Key: YEHDWBRMEXDYLT-UHFFFAOYSA-N
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Description

The compound H-SER-CYS-SER-LEU-PRO-GLN-THR-SER-GLY-LEU-GLN-LYS-PRO-GLU-SER-NH2 is a peptide with the sequence serine-cysteine-serine-leucine-proline-glutamine-threonine-serine-glycine-leucine-glutamine-lysine-proline-glutamic acid-serine-amide. This peptide is a fragment of the hormone leptin, specifically the segment from amino acids 116 to 130. Leptin is an adipocyte-derived hormone that plays a crucial role in regulating food intake and energy homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-SER-CYS-SER-LEU-PRO-GLN-THR-SER-GLY-LEU-GLN-LYS-PRO-GLU-SER-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions

H-SER-CYS-SER-LEU-PRO-GLN-THR-SER-GLY-LEU-GLN-LYS-PRO-GLU-SER-NH2: can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis or chemical modification.

Major Products

The major products of these reactions include disulfide-bonded dimers, reduced peptides, and various analogs with substituted amino acids .

Scientific Research Applications

H-SER-CYS-SER-LEU-PRO-GLN-THR-SER-GLY-LEU-GLN-LYS-PRO-GLU-SER-NH2: has several applications in scientific research:

Mechanism of Action

The peptide H-SER-CYS-SER-LEU-PRO-GLN-THR-SER-GLY-LEU-GLN-LYS-PRO-GLU-SER-NH2 exerts its effects by mimicking the action of leptin. It binds to leptin receptors in the hypothalamus, activating signaling pathways that regulate appetite and energy expenditure. The primary molecular targets include the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathways .

Comparison with Similar Compounds

Similar Compounds

    Leptin (full-length): The complete hormone with broader biological activities.

    Leptin (fragments): Other segments of leptin with varying biological effects.

    Other peptides: Peptides with similar sequences but different biological roles.

Uniqueness

H-SER-CYS-SER-LEU-PRO-GLN-THR-SER-GLY-LEU-GLN-LYS-PRO-GLU-SER-NH2: is unique due to its specific sequence, which retains the biological activity of leptin in regulating food intake and energy homeostasis. This makes it a valuable tool for studying leptin’s role in metabolism and developing therapeutic interventions .

Properties

Molecular Formula

C64H109N19O24S

Molecular Weight

1560.7 g/mol

IUPAC Name

4-[[1-[6-amino-2-[[5-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[1-[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C64H109N19O24S/c1-30(2)22-38(57(100)72-34(13-16-46(67)89)54(97)75-37(10-6-7-19-65)63(106)82-20-8-11-44(82)60(103)74-36(15-18-49(92)93)55(98)77-40(26-85)51(69)94)71-48(91)24-70-53(96)41(27-86)79-62(105)50(32(5)88)81-56(99)35(14-17-47(68)90)73-61(104)45-12-9-21-83(45)64(107)39(23-31(3)4)76-58(101)42(28-87)78-59(102)43(29-108)80-52(95)33(66)25-84/h30-45,50,84-88,108H,6-29,65-66H2,1-5H3,(H2,67,89)(H2,68,90)(H2,69,94)(H,70,96)(H,71,91)(H,72,100)(H,73,104)(H,74,103)(H,75,97)(H,76,101)(H,77,98)(H,78,102)(H,79,105)(H,80,95)(H,81,99)(H,92,93)

InChI Key

YEHDWBRMEXDYLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)N

Origin of Product

United States

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